molecular formula C29H27Cl2N3O3 B452388 ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B452388
M. Wt: 536.4g/mol
InChI Key: ZGWSXKLENUSSGZ-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that features a quinoline core, a pyrazole ring, and a dichlorobenzyl group

Preparation Methods

The synthesis of ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

    Attachment of the Dichlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride under basic conditions.

    Construction of the Quinoline Core: The quinoline ring can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone.

    Final Coupling: The final step involves the esterification of the quinoline carboxylic acid with ethanol to form the ethyl ester.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace the dichlorobenzyl group with other functional groups.

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

Ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

    Materials Science: The compound may be explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole and quinoline rings can interact with active sites or allosteric sites. The compound may inhibit enzyme activity or modulate receptor function by altering the conformation of the target protein.

Comparison with Similar Compounds

Similar compounds to ethyl 4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate include:

    Ethyl 4-[(2,4-dichlorobenzyl)amino]-1-piperidinecarboxylate: Shares the dichlorobenzyl group but differs in the core structure.

    N-[(1S)-2-amino-1-(2,4-dichlorobenzyl)ethyl]-5-[2-(methylamino)pyrimidin-4-yl]thiophene-2-carboxamide: Contains a similar dichlorobenzyl group but has a different heterocyclic core.

The uniqueness of this compound lies in its combination of the pyrazole and quinoline rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C29H27Cl2N3O3

Molecular Weight

536.4g/mol

IUPAC Name

ethyl 4-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H27Cl2N3O3/c1-3-37-29(36)25-17(2)32-23-10-7-11-24(35)27(23)26(25)21-16-34(15-19-12-13-20(30)14-22(19)31)33-28(21)18-8-5-4-6-9-18/h4-6,8-9,12-14,16,26,32H,3,7,10-11,15H2,1-2H3

InChI Key

ZGWSXKLENUSSGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN(N=C3C4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl)C(=O)CCC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN(N=C3C4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl)C(=O)CCC2)C

Origin of Product

United States

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